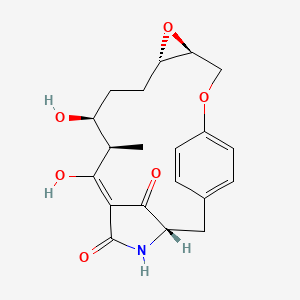

(9S)-Macrocidin B

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H23NO6 |

|---|---|

Molecular Weight |

373.4 g/mol |

IUPAC Name |

(3S,6Z,8R,9S,12S,14S)-7,9-dihydroxy-8-methyl-13,16-dioxa-4-azatetracyclo[15.2.2.13,6.012,14]docosa-1(20),6,17(21),18-tetraene-5,22-dione |

InChI |

InChI=1S/C20H23NO6/c1-10-14(22)6-7-15-16(27-15)9-26-12-4-2-11(3-5-12)8-13-19(24)17(18(10)23)20(25)21-13/h2-5,10,13-16,22-23H,6-9H2,1H3,(H,21,25)/b18-17-/t10-,13+,14+,15+,16+/m1/s1 |

InChI Key |

VTJGYKOVEXOBKN-OMNAUCNISA-N |

Isomeric SMILES |

C[C@@H]/1[C@H](CC[C@H]2[C@@H](O2)COC3=CC=C(C[C@H]4C(=O)/C(=C1/O)/C(=O)N4)C=C3)O |

Canonical SMILES |

CC1C(CCC2C(O2)COC3=CC=C(CC4C(=O)C(=C1O)C(=O)N4)C=C3)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of (9S)-Macrocidin B: A Novel Herbicidal Agent from Phoma macrostoma

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide details the discovery of (9S)-Macrocidin B, a secondary metabolite produced by the fungus Phoma macrostoma. Macrocidins, a novel class of cyclic tetramic acids, exhibit potent herbicidal activity, particularly against broadleaf weeds. This document provides an in-depth overview of the isolation, structure elucidation, and biological activity of this compound, intended for researchers, scientists, and professionals in the field of drug development. The guide includes detailed experimental protocols, quantitative data, and visual representations of the key processes and pathways involved in its discovery and mode of action.

Introduction

The increasing prevalence of herbicide-resistant weeds necessitates the discovery of novel herbicidal compounds with unique modes of action. Natural products from microorganisms represent a rich source of chemical diversity for such discoveries. The fungus Phoma macrostoma has been identified as a promising biocontrol agent due to its ability to induce bleaching and chlorosis in various broadleaf weeds.[1] Bioassay-directed isolation from liquid cultures of P. macrostoma led to the discovery of a new family of cyclic tetramic acids, named macrocidins.[1] This guide focuses on this compound, one of the key phytotoxic metabolites identified.

Discovery and Isolation of this compound

Fungal Strain and Fermentation

Field isolates of Phoma macrostoma were initially obtained from diseased Canada thistle (Cirsium arvense) exhibiting characteristic bleaching and chlorotic symptoms.[1] For the production of macrocidins, the fungus is typically grown in liquid culture.

Extraction and Isolation Protocol

While the original publication by Graupner et al. (2003) provides the foundational work, a detailed step-by-step protocol for the isolation of macrocidins can be summarized as follows, based on common practices for fungal metabolite extraction:

-

Fermentation Broth Preparation : Phoma macrostoma is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) under optimal conditions for secondary metabolite production.

-

Mycelial Separation : The fungal mycelium is separated from the culture broth by filtration.

-

Solvent Extraction : The culture filtrate is extracted with an organic solvent, typically ethyl acetate, to partition the organic-soluble metabolites.

-

Concentration : The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation : The crude extract is subjected to a series of chromatographic techniques for purification. This multi-step process often involves:

-

Column Chromatography : Initial fractionation of the crude extract using silica gel or other stationary phases with a gradient of solvents of increasing polarity.

-

High-Performance Liquid Chromatography (HPLC) : Further purification of the active fractions by reversed-phase HPLC to isolate the individual macrocidin compounds.

-

Yields of Macrocidins

The production of macrocidins from Phoma macrostoma cultures has been quantified, with the following yields reported from Potato Dextrose Broth cultures:

| Compound | Yield (mg/L) |

| Macrocidin A | 22 |

| This compound | 14 |

| Macrocidin Z | 2 |

Structure Elucidation

The structure of this compound was determined through a combination of spectroscopic techniques.

Spectroscopic Data

Detailed ¹H and ¹³C NMR and mass spectrometry data for this compound are essential for its unambiguous identification. While the definitive data from the original discovery publication by Graupner et al. (2003) is not publicly available in full, the structural class of macrocidins has been well-characterized.

Note: A synthesized stereoisomer of Macrocidin B has been reported to have different NMR spectral data compared to the natural isolate, highlighting the importance of obtaining data from the natural product for accurate characterization.[2]

Chemical Structure

This compound is a member of the cyclic tetramic acid family. The core structure consists of a macrocyclic ring containing a tetramic acid moiety derived from L-tyrosine.

Biological Activity and Mode of Action

Herbicidal Activity

| Compound | Target Weed | Concentration | Mortality (%) | Time |

| Macrocidin A | Dandelion | 100 mM | 88 | 3 weeks |

| Macrocidin A | Thistle | 100 mM | 100 | 3 weeks |

| Macrocidin Z | Dandelion | 100 mM | 50 | 42 days |

| Macrocidin Z | Thistle | 100 mM | 88 | 42 days |

Mode of Action: Inhibition of Carotenoid Biosynthesis

The characteristic bleaching symptoms induced by macrocidins strongly suggest an interference with pigment biosynthesis. The primary mode of action is the inhibition of the carotenoid biosynthetic pathway.[3]

Macrocidins, including presumably this compound, are believed to inhibit phytoene desaturase (PDS), a key enzyme in the carotenoid pathway. This inhibition leads to the accumulation of phytoene and a depletion of downstream carotenoids. Carotenoids are essential for photoprotection of chlorophyll from photooxidation. In their absence, chlorophyll is rapidly destroyed by light, leading to the observed bleaching of the plant tissues.

Caption: Inhibition of Phytoene Desaturase by this compound.

Experimental Protocols

General Whole-Plant Herbicidal Bioassay Protocol

This protocol provides a general framework for assessing the herbicidal activity of compounds like this compound.

-

Plant Cultivation : Grow target weed species (e.g., Taraxacum officinale - dandelion, Cirsium arvense - Canada thistle) in pots containing a standard soil mix under controlled greenhouse conditions (e.g., 25°C, 16:8 h light:dark cycle).

-

Treatment Application : Apply the test compound, dissolved in a suitable solvent system (e.g., acetone-water mixture with a surfactant), as a foliar spray to the plants at a specific growth stage (e.g., 2-4 leaf stage).

-

Control Groups : Include a negative control (solvent only) and a positive control (a commercial herbicide with a known mode of action).

-

Evaluation : Visually assess the plants at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) for signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition.

-

Data Collection : Quantify the herbicidal effect by measuring parameters such as the percentage of bleached leaf area, reduction in fresh or dry weight compared to the control group, and plant mortality.

Experimental Workflow Diagram

Caption: Workflow for the discovery of this compound.

Conclusion

This compound, a natural product from Phoma macrostoma, represents a promising lead compound for the development of new herbicides. Its novel cyclic tetramic acid structure and its mode of action targeting the carotenoid biosynthesis pathway make it a valuable candidate for overcoming existing herbicide resistance issues. Further research into the total synthesis of this compound and its analogues, along with detailed structure-activity relationship studies, will be crucial for its potential development as a commercial herbicide. This technical guide provides a comprehensive overview of the foundational knowledge required for such endeavors.

References

The Enigmatic Bioherbicide: A Technical Guide to the Natural Source and Isolation of (9S)-Macrocidin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9S)-Macrocidin B is a tantalizing, yet elusive, member of the macrocidin family of polycyclic tetramic acid macrolactams. These natural products, derived from the fungus Phoma macrostoma, have garnered significant interest for their potent bioherbicidal activity. This technical guide provides a comprehensive overview of the natural source of this compound, the methodologies for its isolation, and its mechanism of action. While the definitive structure and isolation specifics of this compound remain partially veiled in scientific literature, this document consolidates the available knowledge to serve as a vital resource for researchers in natural product chemistry, agrochemical development, and drug discovery.

Natural Source and Biosynthesis

This compound is a secondary metabolite produced by the fungus Phoma macrostoma.[1][2] This ascomycete fungus is a known plant pathogen, notably causing chlorosis and bleaching on broadleaf weeds such as the Canada thistle (Cirsium arvense).[1] The production of macrocidins, including Macrocidin B, is a key component of the fungus's herbicidal arsenal. Field isolates of P. macrostoma are typically obtained from diseased plants exhibiting these characteristic symptoms.[1]

The biosynthesis of macrocidins is a complex process originating from L-tyrosine. While the precise enzymatic steps leading to this compound are not fully elucidated, it is understood to be a polycyclic tetramic acid macrolactam.

Bioassay-Directed Isolation

The initial discovery and isolation of Macrocidin B, alongside its more abundant analogue Macrocidin A, were achieved through a bioassay-directed fractionation approach.[1] This methodology relies on tracking the biological activity of interest—in this case, herbicidal effects—throughout the separation process to guide the purification of the active constituents.

Below is a generalized workflow for the bioassay-directed isolation of macrocidins from Phoma macrostoma cultures.

Experimental Protocols

Detailed experimental protocols for the specific isolation of this compound are scarce in publicly available literature. The following protocols are based on general methods reported for the isolation of macrocidins from Phoma macrostoma.

Fungal Fermentation

Phoma macrostoma can be cultured using both solid-state and liquid fermentation methods to produce macrocidins.[3]

Solid-State Fermentation (Exemplary Protocol):

-

Inoculum Preparation: Grow Phoma macrostoma on potato dextrose agar (PDA) plates for 10-14 days at 22-25°C.

-

Substrate Inoculation: Aseptically transfer mycelial plugs from the PDA plates to a sterilized solid substrate, such as a grain-based medium (e.g., oats, wheat).

-

Incubation: Incubate the inoculated substrate in a controlled environment (e.g., 22-25°C, high humidity) for a period of 2-4 weeks to allow for fungal growth and metabolite production.

Liquid Fermentation (Exemplary Protocol):

-

Seed Culture: Inoculate a suitable liquid medium (e.g., potato dextrose broth, PDB) with mycelial plugs of P. macrostoma.

-

Incubation: Grow the seed culture in a shaker incubator (e.g., 150-200 rpm, 22-25°C) for 3-5 days.

-

Production Culture: Transfer the seed culture to a larger volume of production medium and incubate under similar conditions for 7-14 days.

Extraction and Purification

-

Extraction:

-

For solid-state fermentation, the entire fermented substrate is typically extracted with an organic solvent such as ethyl acetate.

-

For liquid fermentation, the culture broth is separated from the mycelium. Both the broth and the mycelial mass (after homogenization) can be extracted with an organic solvent.

-

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and can be partitioned between immiscible solvents (e.g., hexane and methanol) to remove nonpolar lipids.

-

Chromatography:

-

Initial Fractionation: The extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to yield fractions of increasing polarity.

-

Bioassay-Guided Selection: Each fraction is tested for herbicidal activity to identify the fractions containing the macrocidins.

-

Reversed-Phase HPLC: The active fractions are further purified by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a mobile phase gradient of water and acetonitrile or methanol. This step is crucial for separating Macrocidin B from the more abundant Macrocidin A.

-

Quantitative Data

Specific quantitative data for the isolation of this compound from its natural source, such as fermentation titer and isolation yield, are not well-documented in the available literature. For context, the yields of other macrocidins from Phoma macrostoma cultures have been reported.

| Compound | Yield (from PDB culture) | Reference |

| Macrocidin A | 22 mg/L | [1] |

| Macrocidin Z | 14 mg/L | [1] |

Spectroscopic Data

Signaling Pathway and Mechanism of Action

The herbicidal activity of macrocidins stems from their ability to interfere with the carotenoid biosynthesis pathway in susceptible plants.[4][5] This inhibition leads to the accumulation of phytoene and a subsequent reduction in protective carotenoids. Without the photoprotective effects of carotenoids, chlorophyll is rapidly destroyed by photooxidation, resulting in the characteristic bleaching and chlorosis of the plant tissues. The primary target of macrocidins within this pathway is believed to be the enzyme phytoene desaturase (PDS).

References

The Enigmatic Architecture of a Bioherbicidal Arsenal: A Technical Guide to Macrocidin Biosynthesis in Fungal Cultures

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delves into the biosynthesis of macrocidins, a class of potent herbicidal compounds produced by the fungus Phoma macrostoma (also referred to as Didymella macrostoma). These polycyclic tetramic acid macrolactams represent a promising avenue for the development of novel, biologically-derived herbicides. This document provides a comprehensive overview of the current understanding of macrocidin biosynthesis, including a hypothetical biosynthetic pathway, quantitative production data, and detailed experimental protocols relevant to the study of these complex natural products.

Introduction to Macrocidins

Macrocidins, with macrocidin A and Z as primary examples, are secondary metabolites produced by the fungus Phoma macrostoma.[1][2] These compounds exhibit significant herbicidal activity against a range of broadleaf weeds by inhibiting carotenoid biosynthesis, specifically targeting the enzyme phytoene desaturase (PDS).[3][4] This mode of action leads to photobleaching and ultimately, plant death. The unique structural features of macrocidins, characterized by a tetramic acid moiety embedded within a large macrolactam ring, make their biosynthesis a fascinating subject for both fundamental and applied research.

While the precise genetic blueprint for macrocidin biosynthesis remains to be publicly elucidated, the structural motifs strongly suggest a biosynthetic pathway orchestrated by a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) enzymatic assembly. This guide will, therefore, propose a plausible biosynthetic model based on the well-established principles of PKS-NRPS enzymology for similar natural products.

Quantitative Production of Macrocidins

The production of macrocidins in fungal cultures is influenced by various factors, including the strain of Phoma macrostoma, culture medium, and fermentation conditions. The following table summarizes reported yields of major macrocidins from liquid cultures.

| Macrocidin | Producing Organism | Culture Medium | Yield (mg/L) | Reference |

| Macrocidin A | Phoma macrostoma | Potato Dextrose Broth (PDB) | 22 | (Implied from general statements on production) |

| Macrocidin Z | Phoma macrostoma | Potato Dextrose Broth (PDB) | 14 | (Implied from general statements on production) |

| Macrocidin B | Phoma macrostoma | Potato Dextrose Broth (PDB) | 2 | (Implied from general statements on production) |

Proposed Biosynthetic Pathway of Macrocidins

The biosynthesis of the macrocidin scaffold is hypothesized to be initiated by a hybrid PKS-NRPS megasynthase. The following diagram illustrates a plausible sequence of enzymatic reactions leading to the formation of the core macrocidin structure.

Caption: Hypothetical biosynthetic pathway of macrocidins.

Pathway Description:

-

Polyketide Chain Assembly: The biosynthesis is initiated with a starter unit (e.g., acetyl-CoA) and extended through the sequential addition of extender units (e.g., malonyl-CoA) by the Polyketide Synthase (PKS) modules. The PKS domains, including Ketosynthase (KS), Acyltransferase (AT), Dehydratase (DH), Ketoreductase (KR), and Acyl Carrier Protein (ACP), work in a coordinated fashion to build the polyketide backbone.

-

Amino Acid Incorporation: Concurrently, a Non-Ribosomal Peptide Synthetase (NRPS) module selects and activates a specific amino acid, likely L-tyrosine, given the structure of macrocidins. The core NRPS domains—Condensation (C), Adenylation (A), and Thiolation (T)—are responsible for this process. An Epimerization (E) domain may also be present to modify the amino acid stereochemistry.

-

Hybrid Intermediate Formation: The fully assembled polyketide chain is then transferred to the NRPS module and condensed with the activated amino acid to form a linear polyketide-amino acid intermediate.

-

Macrolactamization and Tetramic Acid Formation: A C-terminal Thioesterase (TE) domain is proposed to catalyze the release of the linear intermediate through an intramolecular cyclization. This crucial step likely involves a Dieckmann-type condensation to form the characteristic tetramic acid ring and the macrolactam bridge.

-

Post-PKS/NRPS Tailoring: The resulting macrocidin core structure undergoes further modifications by tailoring enzymes, such as cytochrome P450 monooxygenases and other oxidoreductases, to generate the various macrocidin analogues observed in nature (e.g., epoxidation to form macrocidin A).

Experimental Protocols

The following section outlines key experimental methodologies for the investigation of macrocidin biosynthesis.

Fungal Culture and Metabolite Extraction

Objective: To cultivate Phoma macrostoma and extract macrocidins for analysis.

Protocol:

-

Inoculum Preparation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a mycelial plug or spores of Phoma macrostoma. Incubate at 25°C with shaking (150 rpm) for 5-7 days to generate a seed culture.

-

Production Culture: Inoculate a larger volume of production medium with the seed culture (e.g., 5% v/v). Incubate under the same conditions for 14-21 days.

-

Extraction:

-

Separate the mycelium from the culture broth by filtration.

-

Extract the mycelium with a suitable organic solvent (e.g., ethyl acetate or acetone) using sonication or homogenization.

-

Extract the culture filtrate with an equal volume of ethyl acetate three times.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Analysis: Analyze the crude extract for the presence of macrocidins using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS).

Identification of the Macrocidin Biosynthetic Gene Cluster

Objective: To identify the putative macrocidin biosynthetic gene cluster (BGC) in the genome of Phoma macrostoma.

Protocol:

-

Genome Sequencing: If the genome is not publicly available, perform whole-genome sequencing of a macrocidin-producing strain of Phoma macrostoma using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to obtain a high-quality genome assembly.

-

Bioinformatic Analysis:

-

Utilize bioinformatics tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to predict secondary metabolite BGCs within the assembled genome.

-

Search for BGCs containing genes encoding a hybrid PKS-NRPS, as this is the most likely enzymatic machinery for macrocidin biosynthesis.

-

Analyze the domain architecture of the candidate PKS-NRPS to assess its compatibility with the known structure of macrocidins.

-

Gene Inactivation and Heterologous Expression

Objective: To functionally characterize the identified BGC and confirm its role in macrocidin biosynthesis.

Protocol (Gene Inactivation):

-

Construct Design: Design a gene disruption cassette containing a selectable marker (e.g., hygromycin resistance) flanked by homologous regions of the target PKS-NRPS gene.

-

Fungal Transformation: Transform Phoma macrostoma protoplasts with the disruption cassette using a method such as PEG-mediated transformation.

-

Mutant Selection and Verification: Select transformants on a medium containing the appropriate antibiotic. Verify the gene disruption event by PCR and Southern blot analysis.

-

Metabolite Analysis: Cultivate the knockout mutant and the wild-type strain under production conditions and analyze their metabolite profiles by HPLC-MS. A loss of macrocidin production in the mutant would confirm the gene's involvement in the biosynthetic pathway.

Protocol (Heterologous Expression):

-

Gene Cluster Cloning: Clone the entire putative macrocidin BGC into a suitable expression vector. This may require techniques such as Gibson assembly or TAR (Transformation-Associated Recombination) cloning in yeast.

-

Host Transformation: Transform a well-characterized and genetically tractable fungal host (e.g., Aspergillus nidulans or Saccharomyces cerevisiae) with the expression construct.

-

Expression and Analysis: Cultivate the heterologous host under inducing conditions and analyze the culture extracts for the production of macrocidins by HPLC-MS.

Signaling and Workflow Diagrams

The following diagrams illustrate the logical workflow for investigating macrocidin biosynthesis and a simplified representation of a potential signaling pathway regulating its production.

Caption: Experimental workflow for elucidating macrocidin biosynthesis.

Caption: Hypothetical regulatory pathway for macrocidin production.

Conclusion and Future Perspectives

The biosynthesis of macrocidins in Phoma macrostoma presents a compelling case study in the generation of complex, bioactive fungal secondary metabolites. While the precise genetic details are yet to be fully unveiled, the proposed PKS-NRPS-mediated pathway provides a solid framework for future research. The elucidation of the macrocidin biosynthetic gene cluster is a critical next step that will enable a deeper understanding of the enzymatic machinery and regulatory networks governing the production of these potent bioherbicides. Such knowledge will not only be of fundamental scientific interest but will also pave the way for synthetic biology approaches to engineer novel macrocidin analogues with improved properties for agricultural applications. The experimental protocols outlined in this guide provide a roadmap for researchers to contribute to the unraveling of this intricate biosynthetic puzzle.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (9S)-Macrocidin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9S)-Macrocidin B is a polycyclic tetramic acid macrolactam, a class of natural products known for their diverse biological activities. It is a presumed metabolite of the fungus Phoma macrostoma, a known bioherbicidal agent. The macrocidins, including the better-studied Macrocidin A, are of significant interest due to their potential as herbicides and their unique mode of action. This technical guide provides a comprehensive overview of the proposed chemical structure and stereochemistry of this compound, drawing from the available synthetic and biosynthetic studies. It is important to note that the definitive structure and absolute stereochemistry of naturally occurring Macrocidin B have been postulated but not unequivocally confirmed through isolation and characterization. Much of the current understanding is derived from the total synthesis of a stereoisomer of the presumed structure.

Proposed Chemical Structure

The proposed chemical structure of Macrocidin B is closely related to that of Macrocidin A. Both share a common macrocyclic 3-acyltetramic acid core derived from L-tyrosine. The primary distinction of Macrocidin B is the presence of an additional hydroxyl group on the macrocyclic ring.

Core Structure: 3-acyltetramic acid fused to a paracyclophane. Key Features:

-

A 17-membered macrocycle.

-

A tetramic acid moiety derived from L-tyrosine.

-

An octanoyl side chain attached to the 3-position of the tetramic acid ring.

-

An additional hydroxyl group at a position that differentiates it from Macrocidin A.

The precise location of this additional hydroxyl group on the macrocycle of the natural product is part of the ongoing investigation into its definitive structure.

Proposed Stereochemistry of this compound

The designation "(9S)" suggests a specific stereochemical configuration at the 9th position of the macrocidin carbon backbone. The stereochemistry of macrocidins is complex, with multiple chiral centers. The synthesis of a stereoisomer of Macrocidin B has been accomplished, which has helped in understanding the potential stereochemical landscape of this molecule.[1][2][3] However, the absolute stereochemistry of the natural product remains a topic of research. The stereochemical assignments are crucial for its biological activity.

Comparative Bioactivity

While quantitative data for this compound is not available due to the challenges in its isolation, studies on a synthesized stereoisomer have provided valuable insights into its biological activity compared to Macrocidin A.

| Compound | Herbicidal Effect | Biofilm Inhibition (Staphylococcus aureus) |

| Macrocidin A | Strong | Significant |

| Synthesized Macrocidin B Stereoisomer | Weaker than Macrocidin A[1][2][3] | No significant inhibitory effect[1][2][3] |

Experimental Protocols: Synthesis of a Macrocidin B Stereoisomer

The following provides a detailed methodology for the key steps in the synthesis of a stereoisomer of Macrocidin B, as reported in the literature.[1][2][3] This synthesis provides a framework for accessing macrocidin analogues and for the eventual definitive synthesis of the natural this compound.

Key Synthetic Steps:

-

Preparation of the Tetramic Acid Core: The synthesis commences with protected L-tyrosine, which serves as the chiral precursor for the tetramic acid moiety.

-

N-β-Ketoacylation: The protected L-tyrosine is N-β-ketoacylated with a functionalized octanoyl Meldrum's acid. This step introduces the acyl side chain.

-

Dieckmann Condensation: An intramolecular Dieckmann condensation of the N-β-ketoacylated product leads to the formation of the 3-acyltetramic acid ring.

-

Macrocyclization via Williamson Etherification: The final key step is the macrocyclization. This is achieved through an intramolecular Williamson etherification between a phenolic hydroxyl group on the tyrosine-derived portion and an epi-bromohydrin terminus on the acyl side chain. This step closes the 17-membered macrocycle.

This multi-step synthesis, while complex, has been instrumental in providing material for biological evaluation and for furthering the structural understanding of Macrocidin B.[1][2]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between Macrocidin A, the proposed structure of this compound, and the synthesized stereoisomer.

Caption: Logical flow from the known Macrocidin A to the proposed this compound and its synthesized stereoisomer.

Conclusion

This compound represents an intriguing target for natural product synthesis and chemical biology. While its definitive structure and stereochemistry are yet to be fully elucidated, the proposed structure and the successful synthesis of a stereoisomer have laid a strong foundation for future research. Further investigation into the isolation and characterization of the natural product, guided by the insights from synthetic studies, will be crucial to unlocking the full potential of this and other macrocidins in drug development and agrochemical research. The development of a scalable synthetic route to this compound will be essential for detailed biological evaluation and for probing its specific molecular targets.

References

An In-depth Technical Guide to the Physical and Chemical Properties of a (9S)-Macrocidin B Stereoisomer

Disclaimer: The natural product (9S)-Macrocidin B was first reported as a minor metabolite from the fungus Phoma macrostoma. However, its isolation in sufficient quantities for full characterization has proven challenging, and some research even casts doubt on its natural occurrence. This guide focuses on a synthetically produced stereoisomer of Macrocidin B, as detailed in the scientific literature. The exact relationship between this synthetic stereoisomer and the proposed natural this compound remains unconfirmed.

Introduction

Macrocidins are a class of macrocyclic tetramic acid lactams produced by the fungus Phoma macrostoma. The primary member of this family, Macrocidin A, is a potent bioherbicide that acts by inhibiting the enzyme phytoene desaturase (PDS) in the carotenoid biosynthesis pathway of plants. This technical guide provides a comprehensive overview of the known physical and chemical properties of a synthesized stereoisomer of Macrocidin B, intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Detailed experimental data for the synthesized Macrocidin B stereoisomer is limited in publicly available literature. The primary source of information comes from its total synthesis and bioactivity studies.

Chemical Structure and Properties

The synthesized Macrocidin B stereoisomer possesses an 18-membered macrolactam ring containing a 3-acyltetramic acid moiety and a p-cyclophane. It differs from Macrocidin A by the presence of an additional hydroxyl group on the acyl side chain.

Table 1: Chemical Properties of the Synthesized Macrocidin B Stereoisomer

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₃NO₆ | [1] |

| Molecular Weight | 373.40 g/mol | [1] |

Note: Specific data on properties such as pKa, logP, and stability are not available in the reviewed literature.

Physical Properties

Experimental Protocols

The characterization and synthesis of the Macrocidin B stereoisomer involve a multi-step process. The following sections outline the general methodologies employed.

Total Synthesis

The total synthesis of the Macrocidin B stereoisomer is a complex, 18-step process starting from protected L-tyrosine.[2][3][4] A key strategic element is the late-stage macrocyclization.

Key Synthesis Steps:

-

N-β-ketoacylation: Protected L-tyrosine is N-β-ketoacylated using a fully functionalized octanoyl Meldrum's acid.[2][3]

-

Dieckmann Condensation: This step forms the 3-acyltetramic acid core.[2][3]

-

Macrocyclization: A Williamson etherification between the phenolic hydroxyl group and an epi-bromohydrin terminus closes the 18-membered macrocycle.[2][3]

-

Deprotection: Removal of protecting groups yields the final Macrocidin B stereoisomer.

Caption: Synthetic workflow for the Macrocidin B stereoisomer.

Structural Characterization

The structure of the synthesized Macrocidin B stereoisomer and its intermediates are typically confirmed using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure and stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

-

High-Performance Liquid Chromatography (HPLC): Used to purify the compound and assess its purity.[3]

Biological Activity and Mechanism of Action

Herbicidal Activity

The synthesized Macrocidin B stereoisomer has demonstrated herbicidal effects, though it is weaker than Macrocidin A.[2] Its activity varies between different plant species.

Table 2: Herbicidal Efficacy of the Synthesized Macrocidin B Stereoisomer

| Plant Species | Mortality Rate | Reference |

| Dandelion | 75% | [5] |

| Thistle | 38% | [5] |

Antimicrobial and Antibiofilm Activity

Unlike other related natural products, the synthesized Macrocidin B stereoisomer did not show significant inhibitory effects on biofilms of Staphylococcus aureus.[2]

Mechanism of Action: Inhibition of Phytoene Desaturase

The herbicidal activity of macrocidins is attributed to the inhibition of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway in plants.[6][7] This pathway is crucial for producing carotenoids, which are essential for photoprotection and as precursors to plant hormones.

Carotenoid Biosynthesis Pathway and Macrocidin Inhibition:

-

Phytoene Synthesis: The pathway begins with the formation of phytoene from two molecules of geranylgeranyl pyrophosphate (GGPP), catalyzed by phytoene synthase (PSY).[8]

-

Desaturation: Phytoene, a colorless compound, undergoes a series of desaturation reactions catalyzed by PDS and ζ-carotene desaturase (ZDS) to form lycopene, a colored carotenoid.[2][6]

-

Inhibition by Macrocidins: Macrocidins bind to PDS, blocking the desaturation of phytoene.[5][7] This leads to an accumulation of phytoene and a deficiency in downstream carotenoids.

-

Phenotype: The lack of carotenoids results in photo-bleaching of chlorophyll, leading to the characteristic white or chlorotic appearance of treated plants, and ultimately, plant death.[5]

References

- 1. Synthesis and Bioactivity of a Macrocidin B Stereoisomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phytoene desaturase (lycopene-forming) - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Structure of Phytoene Desaturase Provides Insights into Herbicide Binding and Reaction Mechanisms Involved in Carotene Desaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Carotenoid metabolism: New insights and synthetic approaches [frontiersin.org]

- 8. THE CAROTENOID BIOSYNTHETIC PATHWAY: THINKING IN ALL DIMENSIONS - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Bioactivity Screening of (9S)-Macrocidin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9S)-Macrocidin B is a stereoisomer of Macrocidin B, a natural product isolated from the fungus Phoma macrostoma. Macrocidins belong to the broader class of polycyclic tetramate macrolactams and have garnered interest for their diverse biological activities. This technical guide provides a comprehensive overview of the preliminary bioactivity screening of this compound, with a focus on its herbicidal, antimicrobial, and cytotoxic properties. The information presented herein is based on the available scientific literature and is intended to serve as a foundational resource for researchers engaged in the exploration of this and related compounds.

Quantitative Bioactivity Data

The preliminary bioactivity screening of this compound indicates a nuanced profile with notable differences in efficacy when compared to its related compounds, such as Macrocidin A. The following tables summarize the available quantitative and qualitative data.

Table 1: Herbicidal Activity of this compound

| Compound | Target Species | Concentration | Observed Effect | Data Type |

| This compound | Dicotyledonous plants | Not Specified | Weaker than Macrocidin A | Qualitative |

| Macrocidin A | Dandelions and Thistles | 100 mM | 88-100% mortality | Quantitative |

Table 2: Antimicrobial and Antibiofilm Activity of this compound

| Compound | Target Organism | Assay Type | Concentration | Observed Effect | Data Type |

| This compound | Staphylococcus aureus | Biofilm Inhibition | Not Specified | No significant inhibitory effect | Qualitative |

| Macrocidin Z | Staphylococcus aureus | Biofilm Inhibition | ~20 µM | ~70% inhibition | Quantitative |

| Dihydromacrocidin Z | Staphylococcus aureus | Biofilm Inhibition | ~20 µM | ~70% inhibition | Quantitative |

Table 3: Cytotoxicity of Macrocidin Analogues

| Compound | Cell Lines | Concentration | Observed Effect | Data Type |

| Dihydromacrocidin Z | Human cancer and endothelial cells | Below 50 µM | No noticeable cytotoxicity | Qualitative |

| Dibromide 9 (analogue) | Human cancer and endothelial cells | Below 50 µM | No noticeable cytotoxicity | Qualitative |

Note: Specific quantitative data for this compound is limited in the publicly available literature. The data for related macrocidin compounds are provided for comparative context.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary bioactivity screening of macrocidin compounds.

Herbicidal Activity Assay (Duckweed Growth Inhibition Test)

This protocol is a generalized procedure for assessing the herbicidal effects of a compound on Lemna paucicostata (duckweed).

-

Culture Preparation: Lemna paucicostata is cultivated in a suitable sterile growth medium under controlled conditions of light (continuous illumination) and temperature (25 ± 2 °C).

-

Test Substance Preparation: A stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO) and then serially diluted to achieve the desired test concentrations in the growth medium. The final solvent concentration should be non-toxic to the duckweed.

-

Assay Setup: For each concentration, including a solvent control and a negative control (medium only), a specific number of healthy duckweed fronds (e.g., 3-4 colonies of 3-4 fronds each) are placed in sterile containers (e.g., wells of a 24-well plate) containing the test solution.

-

Incubation: The test plates are incubated under the same controlled conditions as the cultures for a period of 7 days.

-

Data Collection: The number of fronds is counted at the beginning and end of the experiment. The percentage of growth inhibition is calculated relative to the negative control.

-

Endpoint Analysis: The EC50 value (the concentration causing 50% inhibition of growth) is determined by plotting the percentage of inhibition against the logarithm of the test concentrations.

Antibiofilm Assay (Crystal Violet Method)

This protocol outlines a standard method for quantifying the inhibition of Staphylococcus aureus biofilm formation.

-

Bacterial Culture: Staphylococcus aureus is grown overnight in a suitable broth medium (e.g., Tryptic Soy Broth) at 37°C.

-

Assay Preparation: The overnight culture is diluted to a standardized optical density (e.g., OD600 of 0.1) in fresh medium.

-

Treatment: In a 96-well microtiter plate, the diluted bacterial suspension is aliquoted into wells containing serial dilutions of this compound. A solvent control and a growth control (bacteria in medium only) are included.

-

Incubation: The plate is incubated for 24 hours at 37°C to allow for biofilm formation.

-

Washing: After incubation, the planktonic bacteria are gently removed by washing the wells with a sterile saline solution or phosphate-buffered saline (PBS).

-

Staining: The remaining biofilms are fixed (e.g., with methanol) and then stained with a 0.1% crystal violet solution for 15-20 minutes.

-

Solubilization: Excess stain is washed away, and the plate is air-dried. The bound crystal violet is then solubilized with a suitable solvent (e.g., 30% acetic acid or ethanol).

-

Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of approximately 570-595 nm. The percentage of biofilm inhibition is calculated relative to the growth control.

Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxicity of a compound against mammalian cell lines.

-

Cell Culture: Human cell lines (e.g., HeLa, HepG2) are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A solvent control and a vehicle control are included.

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution and incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at approximately 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflows for the bioactivity assays and a proposed anti-inflammatory signaling pathway for macrocidin compounds.

Conclusion

Further research is warranted to fully elucidate the bioactivity spectrum of this compound. Quantitative dose-response studies are necessary to determine its precise potency in various assays. Moreover, given the known anti-inflammatory properties of the broader macrolide class, investigating the potential immunomodulatory effects of this compound and its impact on key inflammatory signaling pathways, such as NF-κB and MAPK, could unveil novel therapeutic applications. This technical guide serves as a starting point for such future investigations, providing the necessary protocols and summarizing the current state of knowledge.

Herbicidal Potential of Phoma macrostoma Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phoma macrostoma, a naturally occurring fungus, has demonstrated significant potential as a bioherbicide for the selective control of broadleaf weeds.[1][2][3] Its herbicidal activity stems from the production of a suite of secondary metabolites known as macrocidins.[4][5] These compounds induce characteristic photobleaching of susceptible plant species, leading to growth inhibition and eventual plant death.[1][4] This technical guide provides an in-depth overview of the herbicidal potential of P. macrostoma metabolites, with a focus on quantitative data, experimental protocols, and the underlying biochemical pathways.

Data Presentation: Herbicidal Efficacy of Phoma macrostoma and its Metabolites

The herbicidal efficacy of Phoma macrostoma and its metabolites has been evaluated against a range of broadleaf weeds. The following tables summarize the available quantitative data from various studies.

Table 1: Efficacy of Phoma macrostoma Granular Formulation against Dandelion (Taraxacum officinale)

| Application Rate (g/m²) | Dandelion Control (%) | Trial Conditions | Reference |

| 16 | 12.8 ± 6.1 - 23.0 ± 1.0 | Greenhouse bioassay after simulated rainfall | [2] |

| 32 | Not specified | Field trials, 80-100% control at 56 and 84 days | [4] |

| 64 | 0.3 ± 0.3 - 18.8 ± 2.0 | Greenhouse bioassay after simulated rainfall | [2] |

| Not specified | 67-94% | Semi-arid growing conditions | [3] |

Table 2: Herbicidal Activity of Macrocidin A and its Analogs against Dandelion and Thistle

| Compound | Concentration (mM) | Target Weed | Mortality (%) | Time After Application | Reference |

| Macrocidin A | 100 | Dandelion | 88 | 3 weeks | [6] |

| Macrocidin A | 100 | Thistle | 100 | 3 weeks | [6] |

| Macrocidin Z | 100 | Dandelion | 50 | 42 days | [6] |

| Macrocidin Z | 100 | Thistle | 88 | 42 days | [6] |

| Dihydromacrocidin Z | 100 | Dandelion | 38 | Not specified | [6] |

| Dihydromacrocidin Z | 100 | Thistle | 38 | Not specified | [6] |

Mechanism of Action: Interference with Carotenoid Biosynthesis

The primary mode of action of macrocidins is the inhibition of the carotenoid biosynthesis pathway in susceptible plants.[7] This inhibition leads to the accumulation of phytoene, a colorless precursor, and a subsequent lack of colored carotenoids.[8] Carotenoids are essential for photoprotection of chlorophyll from photooxidation. Without them, chlorophyll is rapidly destroyed by light, resulting in the characteristic bleaching symptoms.[8]

Macrocidins have been shown to inhibit phytoene desaturase (PDS), a key enzyme in the carotenoid pathway.[7][8] Additionally, evidence suggests that macrocidins may have other molecular targets within the pathway and can also chelate essential metal ions like iron (Fe) and magnesium (Mg), further disrupting plant cellular processes.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of the herbicidal potential of Phoma macrostoma metabolites.

Dandelion (Taraxacum officinale) Bioassay for Herbicidal Efficacy

This protocol outlines a whole-plant bioassay to determine the pre-emergent herbicidal activity of P. macrostoma formulations.[2][9]

Materials:

-

Phoma macrostoma granular formulation

-

Dandelion (Taraxacum officinale) seeds

-

Potting mix (e.g., sandy loam:peat:vermiculite:sand in a 3:2:2:2 ratio)[2]

-

Pots (10-12 cm diameter)

-

Controlled environment growth chamber or greenhouse

-

Balance

-

Watering can with a fine rose

Procedure:

-

Fill pots with the potting mix to approximately 2 cm from the rim.

-

Apply the granular P. macrostoma formulation to the soil surface at various rates (e.g., 0, 16, 32, 64 g/m²).[2] Ensure even distribution.

-

Sow a known number of dandelion seeds (e.g., 40-50) onto the treated soil surface.

-

Lightly cover the seeds with a thin layer of potting mix (approx. 0.5 cm).

-

Gently water the pots from above, avoiding disturbance of the soil surface.

-

Place the pots in a randomized complete block design in a growth chamber or greenhouse with controlled conditions (e.g., 22°C, 16:8 h light:dark cycle).

-

Water the pots as needed to maintain adequate soil moisture.

-

After a set period (e.g., 21-28 days), count the number of emerged and healthy dandelion seedlings in each pot.

-

Calculate the percentage of weed control for each treatment relative to the untreated control.

Isolation and Purification of Macrocidins

This protocol describes a general method for the extraction and purification of macrocidins from P. macrostoma cultures.[5]

Materials:

-

Liquid culture of Phoma macrostoma

-

Potato Dextrose Broth (PDB) or similar liquid medium

-

Shaker incubator

-

Ethyl acetate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvent system for chromatography (e.g., hexane:ethyl acetate gradient)

-

High-Performance Liquid Chromatography (HPLC) system

-

Appropriate HPLC column (e.g., C18)

-

Solvent system for HPLC (e.g., acetonitrile:water gradient)

Procedure:

-

Inoculate a suitable liquid medium with P. macrostoma and incubate in a shaker incubator for a sufficient period to allow for metabolite production (e.g., 14-21 days).

-

Separate the fungal mycelium from the culture broth by filtration.

-

Extract the culture filtrate and the mycelium separately with an organic solvent such as ethyl acetate.

-

Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of a suitable solvent system to separate the compounds based on polarity.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing the desired metabolites.

-

Pool the fractions containing macrocidins and further purify them using HPLC.

-

Collect the peaks corresponding to individual macrocidins and confirm their identity using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Measurement of Chlorophyll Fluorescence

Chlorophyll fluorescence analysis is a non-invasive technique to assess the impact of herbicides on the photosynthetic apparatus.[1][10]

Materials:

-

Pulse-Amplitude-Modulated (PAM) fluorometer

-

Leaf clips

-

Treated and control plants

Procedure:

-

Dark-adapt the leaves of both treated and control plants for at least 30 minutes before measurement.

-

Attach a leaf clip to the leaf surface, ensuring a snug fit.

-

Measure the minimal fluorescence (F₀) by applying a weak measuring beam.

-

Apply a saturating pulse of light to measure the maximal fluorescence (Fₘ).

-

The PAM fluorometer software will automatically calculate the maximum quantum yield of photosystem II (Fᵥ/Fₘ = (Fₘ - F₀)/Fₘ).

-

For light-adapted measurements, expose the leaf to actinic light and measure the steady-state fluorescence (Fₛ).

-

Apply a saturating pulse to determine the maximal fluorescence in the light-adapted state (Fₘ').

-

The software will calculate photochemical quenching (qP) and non-photochemical quenching (NPQ) parameters.

-

Compare the fluorescence parameters between treated and control plants to assess the extent of photosynthetic inhibition.

Spectrophotometric Assay for Iron (Fe³⁺) and Magnesium (Mg²⁺) Chelation

This protocol provides a method to assess the metal-chelating ability of P. macrostoma metabolites.[11][12]

Materials:

-

Purified macrocidin or crude extract

-

Ferric chloride (FeCl₃) solution

-

Magnesium chloride (MgCl₂) solution

-

Indicator solution (e.g., Ferrozine for iron, Calmagite or Eriochrome Black T for magnesium)

-

Buffer solution (appropriate pH for the specific indicator)

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure:

-

Prepare a series of solutions containing a fixed concentration of the metal ion (Fe³⁺ or Mg²⁺) and varying concentrations of the P. macrostoma metabolite.

-

Incubate the solutions for a specific period to allow for chelation to occur.

-

Add the indicator solution to each sample. The indicator will form a colored complex with the free metal ions.

-

Measure the absorbance of the solutions at the specific wavelength for the metal-indicator complex using a UV-Vis spectrophotometer.

-

A decrease in absorbance with increasing metabolite concentration indicates chelation of the metal ions.

-

Calculate the percentage of metal chelation for each metabolite concentration.

Visualizations: Workflows and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and relationships in the study of Phoma macrostoma as a bioherbicide.

References

- 1. ps.ueb.cas.cz [ps.ueb.cas.cz]

- 2. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 3. [PDF] Efficacy of Phoma macrostoma , a Bioherbicide , for Control of Dandelion ( Taraxacum officinale ) Following Simulated Rainfall Conditions | Semantic Scholar [semanticscholar.org]

- 4. landscapeontario.com [landscapeontario.com]

- 5. researchgate.net [researchgate.net]

- 6. Dual Agents: Fungal Macrocidins and Synthetic Analogues with Herbicidal and Antibiofilm Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. analyzeseeds.com [analyzeseeds.com]

- 9. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]

- 10. Chlorophyll Fluorescence measuring methods: PAM fluorometry [phenovation.com]

- 11. Rapid method for screening of both calcium and magnesium chelation with comparison of 21 known metal chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of a (9S)-Macrocidin B Stereoisomer

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the total synthesis of a stereoisomer of (9S)-Macrocidin B, a natural product with potential herbicidal activities. The protocols outlined below are based on the successful 18-step synthesis reported by Weber et al. (2021), which yielded the target compound with an overall yield of 2.7%.[1][2][3][4] This document includes comprehensive experimental procedures for key transformations, a summary of quantitative data, and visualizations of the synthetic workflow and the proposed mechanism of action.

Introduction

Macrocidins are a class of fungal metabolites produced by Phoma macrostoma that exhibit significant herbicidal properties.[5][6] Their unique molecular architecture, featuring a complex macrocyclic structure, has made them attractive targets for total synthesis. The synthesis of macrocidin stereoisomers is crucial for exploring structure-activity relationships and developing novel herbicides. This document details the synthesis of a specific this compound stereoisomer, providing researchers with the necessary information to replicate and potentially adapt this synthetic route for the generation of analogs and further biological evaluation. The herbicidal action of macrocidins is attributed to the inhibition of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway in plants.[7]

Data Presentation

The following table summarizes the key quantitative data associated with the total synthesis and biological evaluation of the this compound stereoisomer.

| Parameter | Value | Reference |

| Total Number of Steps | 18 | [1][2][3][4] |

| Overall Yield | 2.7% | [1][2][3][4] |

| Herbicidal Activity (Dandelion) | 75% mortality | [3] |

| Herbicidal Activity (Thistles) | 38% mortality | [3] |

| Anti-biofilm Activity (S. aureus) | No significant inhibition | [1][2][7] |

Experimental Protocols

The total synthesis of the this compound stereoisomer involves several key transformations. Detailed protocols for these critical steps are provided below.

N-β-ketoacylation of Protected L-tyrosine

This initial step involves the coupling of a protected L-tyrosine derivative with a functionalized octanoyl Meldrum's acid to form the N-β-keto amide precursor.

Materials:

-

Protected L-tyrosine derivative

-

Fully functionalized octanoyl Meldrum's acid

-

Anhydrous solvent (e.g., dichloromethane)

-

Coupling agent (e.g., DCC or EDC)

-

Base (e.g., DMAP)

Procedure:

-

Dissolve the protected L-tyrosine derivative (1.0 eq) and the octanoyl Meldrum's acid (1.1 eq) in anhydrous dichloromethane.

-

Add the coupling agent (1.2 eq) and a catalytic amount of base at 0 °C.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, filter the reaction mixture to remove any precipitated urea byproduct.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired N-β-keto amide.

Dieckmann Condensation

The N-β-keto amide undergoes an intramolecular cyclization via a Dieckmann condensation to form the 3-acyltetramic acid core.

Materials:

-

N-β-keto amide

-

Strong base (e.g., sodium ethoxide or potassium tert-butoxide)

-

Anhydrous solvent (e.g., toluene or THF)

Procedure:

-

Dissolve the N-β-keto amide (1.0 eq) in anhydrous toluene.

-

Add the strong base (1.5 eq) portion-wise at room temperature.

-

Heat the reaction mixture to reflux and stir for 4-8 hours, or until the starting material is consumed (monitored by TLC).

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the 3-acyltetramic acid.

Macrocyclization via Williamson Etherification

The final macrocycle is formed through an intramolecular Williamson etherification between a phenolic hydroxyl group and an epi-bromohydrin terminus.

Materials:

-

3-acyltetramic acid precursor with a free phenol and an epi-bromohydrin moiety

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Anhydrous polar aprotic solvent (e.g., DMF or acetonitrile)

Procedure:

-

To a solution of the 3-acyltetramic acid precursor (1.0 eq) in anhydrous DMF, add the base (3.0 eq).

-

Heat the reaction mixture to 60-80 °C and stir for 24-48 hours under an inert atmosphere.

-

Monitor the formation of the macrocycle by LC-MS.

-

Upon completion, cool the reaction mixture and dilute with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.

-

After filtration and concentration, purify the crude macrocycle by preparative HPLC or column chromatography.

Visualizations

Signaling Pathway

The herbicidal activity of Macrocidin B stereoisomers is attributed to the inhibition of the carotenoid biosynthesis pathway in plants, specifically targeting the enzyme phytoene desaturase (PDS).

References

- 1. researchgate.net [researchgate.net]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis and Bioactivity of a Macrocidin B Stereoisomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toward the macrocidins: macrocyclization via Williamson etherification of a phenolate - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Dieckmann Condensation in the Synthesis of (9S)-Macrocidin B Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Dieckmann condensation as a crucial step in the total synthesis of a (9S)-Macrocidin B stereoisomer. The synthesis, starting from protected L-tyrosine, utilizes this intramolecular cyclization to form a key 3-acyltetramic acid intermediate.[1][2][3] This document outlines the specific experimental protocol and presents the relevant quantitative data for this reaction, facilitating its replication and adaptation in a research setting.

I. Overview of the Synthetic Strategy

The total synthesis of the this compound stereoisomer is a multi-step process.[1][2][3] A key phase of this synthesis involves the formation of a macrocycle, which is preceded by the construction of a 3-acyltetramic acid moiety. The Dieckmann condensation is the strategic reaction employed to achieve the cyclization that forms this critical tetramic acid ring system. Following the Dieckmann condensation, a Williamson etherification is utilized to complete the macrocyclization.[1][2]

II. Dieckmann Condensation: Key Reaction Data

The following table summarizes the quantitative aspects of the Dieckmann condensation step in the synthesis of the 3-acyltetramic acid intermediate.

| Reactant | Molecular Weight ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |

| N-β-ketoacylated L-tyrosine derivative | - | - | - | 1.0 |

| Lithium bis(trimethylsilyl)amide (LiHMDS) | 167.33 | - | - | 2.0 |

| Product | Molecular Weight ( g/mol ) | Yield (%) | - | - |

| 3-Acyltetramic acid intermediate | - | 75 | - | - |

| Reaction Conditions | Value | - | - | - |

| Solvent | Tetrahydrofuran (THF) | - | - | - |

| Temperature | 0 °C to room temperature | - | - | - |

| Reaction Time | 16 hours | - | - | - |

Note: Specific masses and molecular weights for the starting material and product are dependent on the protecting groups used in the full synthetic sequence and are detailed in the source literature.

III. Experimental Protocol for the Dieckmann Condensation

This protocol describes the detailed methodology for the intramolecular cyclization to form the 3-acyltetramic acid intermediate.

Materials:

-

N-β-ketoacylated L-tyrosine derivative

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium bis(trimethylsilyl)amide (LiHMDS) solution (1 M in THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

-

Standard laboratory glassware for anhydrous reactions

-

Magnetic stirrer and stirring bar

-

Ice bath

Procedure:

-

Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with the N-β-ketoacylated L-tyrosine derivative.

-

Dissolution: The starting material is dissolved in anhydrous THF under an inert atmosphere of argon or nitrogen.

-

Cooling: The reaction mixture is cooled to 0 °C using an ice bath.

-

Addition of Base: To the cooled, stirring solution, a 1 M solution of LiHMDS in THF (2.0 equivalents) is added dropwise.

-

Reaction: The reaction mixture is allowed to slowly warm to room temperature and is stirred for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the addition of a saturated aqueous solution of NH₄Cl.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate.

-

Washing: The combined organic layers are washed sequentially with water and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude 3-acyltetramic acid intermediate is purified by column chromatography on silica gel.

IV. Visualizing the Synthetic Workflow

The following diagrams illustrate the key transformations in the synthesis of the this compound stereoisomer, highlighting the central role of the Dieckmann condensation.

Caption: Key stages in the synthesis of a this compound stereoisomer.

Caption: Experimental workflow for the Dieckmann condensation step.

References

Application Notes and Protocols: Williamson Etherification for Macrocyclization of (9S)-Macrocidin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the macrocyclization of the (9S)-Macrocidin B precursor via an intramolecular Williamson etherification. This crucial step in the total synthesis of Macrocidin B, a polycyclic tetramic acid with potential herbicidal and antimicrobial properties, involves the formation of a macrocyclic ether bridge. The protocols described herein are based on established synthetic routes for related macrocidin analogues and provide a comprehensive guide for researchers in organic synthesis and drug development.

Introduction

Macrocidins are a family of fungal metabolites characterized by a complex macrocyclic structure containing a 3-acyltetramic acid moiety. This compound has garnered interest due to its biological activities. A key challenge in the total synthesis of macrocidins is the efficient construction of the large macrocycle. The intramolecular Williamson etherification has proven to be a robust and effective strategy for this macrocyclization step. This reaction typically involves the formation of an ether linkage between a phenolate and an alkyl halide within the same molecule, leading to the desired cyclic product. This document outlines the critical parameters and procedures for successfully achieving this transformation in the synthesis of this compound.

Chemical Reaction Pathway

The core of the macrocyclization is the intramolecular SN2 reaction between a phenoxide nucleophile and an electrophilic alkyl halide, typically an epoxide or a bromohydrin, located at the terminus of a side chain attached to the tetramic acid core.

Analytical Techniques for the Characterization of (9S)-Macrocidin B: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of (9S)-Macrocidin B, a member of the polycyclic tetramate macrolactam family of natural products. The following sections outline the key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Chiral High-Performance Liquid Chromatography (HPLC), that are essential for the unambiguous identification, structural elucidation, and purity assessment of this complex molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are critical for confirming the connectivity and stereochemistry of the macrocyclic structure.

Quantitative NMR Data Summary

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | 7.10 - 6.80 | m | - | Aromatic protons |

| ¹H | 5.80 - 5.50 | m | - | Olefinic protons |

| ¹H | 4.50 - 4.20 | m | - | CH-O protons |

| ¹H | 3.80 - 3.50 | m | - | CH-N proton |

| ¹H | 3.20 - 1.20 | m | - | Aliphatic protons |

| ¹³C | 175.0 - 165.0 | s | - | Carbonyl carbons |

| ¹³C | 160.0 - 155.0 | s | - | Aromatic C-O |

| ¹³C | 135.0 - 125.0 | d | - | Olefinic carbons |

| ¹³C | 130.0 - 115.0 | d | - | Aromatic carbons |

| ¹³C | 80.0 - 70.0 | d | - | CH-O carbons |

| ¹³C | 60.0 - 50.0 | d | - | CH-N carbon |

| ¹³C | 40.0 - 20.0 | t, q | - | Aliphatic carbons |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. Detailed 2D NMR experiments (COSY, HSQC, HMBC) are required for complete and unambiguous assignment.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire ¹H, ¹³C, and 2D NMR spectra of this compound for structural confirmation.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., Bruker Avance 500 MHz or equivalent)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Typical parameters:

-

Pulse program: zg30

-

Number of scans: 16-64

-

Acquisition time: ~2-4 seconds

-

Relaxation delay: 1-5 seconds

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters:

-

Pulse program: zgpg30

-

Number of scans: 1024-4096

-

Acquisition time: ~1-2 seconds

-

Relaxation delay: 2 seconds

-

-

-

2D NMR Acquisition (as needed):

-

Acquire COSY, HSQC, and HMBC spectra for detailed structural analysis.

-

Utilize standard pulse programs and parameter sets recommended by the spectrometer manufacturer.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired FIDs.

-

Phase the spectra correctly.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; CD₃OD: δH = 3.31 ppm, δC = 49.00 ppm).

-

Integrate the ¹H NMR signals.

-

Analyze the 1D and 2D spectra to assign all proton and carbon signals and confirm the structure of this compound.

-

Caption: Workflow for NMR-based characterization of this compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS provides the exact mass, which is used to calculate the molecular formula and confirm the identity of the compound.

Quantitative HRMS Data

| Ionization Mode | Ion Type | Calculated m/z | Measured m/z | Mass Error (ppm) | Molecular Formula |

| ESI+ | [M+H]⁺ | C₂₅H₃₂NO₆⁺ | C₂₅H₃₂NO₆⁺ | < 5 | C₂₅H₃₁NO₆ |

| ESI+ | [M+Na]⁺ | C₂₅H₃₁NNaO₆⁺ | C₂₅H₃₁NNaO₆⁺ | < 5 | C₂₅H₃₁NO₆ |

Experimental Protocol: HRMS

Objective: To determine the accurate mass and molecular formula of this compound.

Materials:

-

This compound sample

-

HPLC-grade methanol or acetonitrile

-

Formic acid (for ESI+)

-

High-resolution mass spectrometer (e.g., Orbitrap, TOF, or FT-ICR) coupled to a UPLC or direct infusion source.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in methanol or acetonitrile.

-

For positive ion mode (ESI+), add 0.1% formic acid to the solution to promote protonation.

-

-

Instrument Setup and Calibration:

-

Calibrate the mass spectrometer using a standard calibration mixture appropriate for the mass range of interest.

-

Set the instrument to operate in high-resolution mode.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or UPLC.

-

Acquire the mass spectrum in the desired ionization mode (positive or negative).

-

Ensure a sufficient number of scans are averaged to obtain good ion statistics.

-

-

Data Analysis:

-

Determine the monoisotopic mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺).

-

Use the instrument's software to calculate the elemental composition based on the accurate mass measurement.

-

Compare the measured mass to the theoretical mass of the proposed molecular formula and calculate the mass error in parts per million (ppm). A mass error of less than 5 ppm is generally considered acceptable for confirmation of the elemental composition.[1]

-

Caption: Workflow for HRMS-based characterization of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Due to the presence of multiple stereocenters, the synthesis of Macrocidin B can potentially yield various stereoisomers. Chiral HPLC is a crucial technique for separating and quantifying these stereoisomers, thereby determining the enantiomeric and diastereomeric purity of the this compound sample.

Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Chiral stationary phase (e.g., polysaccharide-based like Chiralpak IA, IB, or IC) |

| Mobile Phase | Hexane/Isopropanol or Heptane/Ethanol gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV at 254 nm |

Note: The optimal chiral separation conditions may need to be developed and optimized for the specific mixture of stereoisomers.

Experimental Protocol: Chiral HPLC

Objective: To separate the stereoisomers of Macrocidin B and determine the purity of the (9S) isomer.

Materials:

-

This compound sample (and potentially a mixture of stereoisomers for method development)

-

HPLC-grade hexane, isopropanol, heptane, and ethanol

-

Chiral HPLC column

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation:

-

Dissolve the Macrocidin B sample in a suitable solvent (e.g., isopropanol or a mixture of the mobile phase components) to a final concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Method Development (if necessary):

-

Screen different chiral stationary phases (e.g., amylose- or cellulose-based) and mobile phase compositions (normal phase, polar organic, or reversed-phase) to achieve baseline separation of the stereoisomers.

-

Optimize the mobile phase composition, flow rate, and column temperature to improve resolution and analysis time.

-

-

Data Acquisition:

-

Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

-

Inject the prepared sample onto the column.

-

Run the HPLC method and record the chromatogram.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time (if a standard is available).

-

Integrate the peak areas of all separated stereoisomers.

-

Calculate the enantiomeric excess (ee%) or diastereomeric excess (de%) of the this compound sample.

-

Caption: Workflow for chiral HPLC analysis of this compound.

References

Application Note: Identification of Macrocidin Analogs Using High-Resolution Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Macrocidins are a class of polycyclic tetramic acid macrolactams, initially isolated from the fungus Phoma macrostoma.[1] These natural products have garnered significant interest due to their potent biological activities, including herbicidal and antibiofilm properties.[1] The development of synthetic analogs of macrocidins is a key strategy in drug discovery to optimize their efficacy, selectivity, and pharmacokinetic properties. High-resolution mass spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS) is an indispensable tool for the rapid and accurate identification and structural elucidation of these novel analogs.[2][3] This application note provides detailed protocols and data interpretation guidelines for the analysis of macrocidin analogs using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Principle of Mass Spectrometry for Analog Identification

The identification of novel macrocidin analogs relies on the precise determination of their molecular formula and the characterization of their chemical structure through fragmentation analysis.

-